2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
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Description
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, also known as BPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPTA belongs to the class of imidazole derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Antibacterial Agents
Derivatives of imidazole and thiazole compounds, similar to the specified compound, have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant activity against a range of bacterial strains, indicating their potential use in developing new antibacterial drugs. For instance, Ramalingam et al. (2019) synthesized derivatives that exhibited substantial antibacterial efficacy, highlighting the importance of these compounds in addressing antibiotic resistance (Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Antitumor and Anticancer Activity
Several studies have focused on the synthesis of imidazole and benzothiazole derivatives to evaluate their antitumor and anticancer activities. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that were screened for their potential antitumor activity in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Among the tested compounds, some showed considerable anticancer activity against specific cancer cell lines (Yurttaş, F. Tay, & Ş. Demirayak, 2015).
Corrosion Inhibition
The structural motifs of imidazole and benzothiazole derivatives have been explored for their potential as corrosion inhibitors. These compounds have shown excellent inhibition efficiency for metal corrosion, which can be of significant industrial and engineering importance. For example, Rouifi et al. (2020) studied the inhibitory properties of benzimidazole derivatives on carbon steel in HCl solution, revealing that these compounds could effectively protect metals from corrosion, indicating their potential applications in industrial processes (Rouifi et al., 2020).
Spectroscopic and Quantum Mechanical Studies
Compounds containing the benzimidazole and thiazole groups have been the subject of spectroscopic and quantum mechanical studies to understand their electronic properties and potential applications in materials science. For instance, Mary et al. (2020) conducted a comprehensive study on the spectroscopic properties, quantum mechanical aspects, and photovoltaic efficiency modeling of benzothiazolinone acetamide analogs. This research sheds light on the potential use of these compounds in dye-sensitized solar cells and as materials with non-linear optical activity (Mary et al., 2020).
properties
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c25-20-12-7-13-21(14-20)27-23(29)17-30-24-26-15-22(19-10-5-2-6-11-19)28(24)16-18-8-3-1-4-9-18/h1-15H,16-17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZVYIXERHTKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide |
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